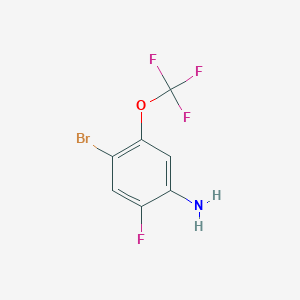

4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-fluoro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4NO/c8-3-1-4(9)5(13)2-6(3)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUDKOAKLVMESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline

Introduction: The Significance of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline in Modern Drug Discovery

This compound is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The unique arrangement of its substituents—a bromine atom, a fluorine atom, an amino group, and a trifluoromethoxy group—imparts specific steric and electronic properties that are highly sought after in the design of novel bioactive compounds. The trifluoromethoxy group, in particular, is a valuable bioisostere for a methoxy group, offering enhanced metabolic stability and lipophilicity without a significant increase in steric bulk. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this important intermediate, intended for researchers, scientists, and professionals in drug development.

Primary Synthesis Pathway: Electrophilic Bromination of 2-Fluoro-5-(trifluoromethoxy)aniline

The most direct and efficient route to this compound involves the regioselective bromination of the commercially available starting material, 2-fluoro-5-(trifluoromethoxy)aniline. This pathway is advantageous due to its straightforward nature and relatively high yields.

Reaction Mechanism and Rationale

The core of this synthesis is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group and an ortho-, para-director. The fluorine atom (-F) is a deactivating group but is also an ortho-, para-director. The trifluoromethoxy group (-OCF₃) is a moderately deactivating group and a meta-director. The directing effects of these substituents are crucial in determining the position of the incoming electrophile (Br⁺).

In this specific substrate, the powerful ortho-, para-directing influence of the amino group dominates. The position para to the amino group is the most sterically accessible and electronically favorable for electrophilic attack. The ortho positions to the amino group are sterically hindered by the adjacent fluorine and trifluoromethoxy groups. Therefore, bromination is highly favored at the C4 position, leading to the desired product with high regioselectivity.

N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation.[1] It is a solid, making it easier and safer to handle compared to liquid bromine. NBS provides a slow, controlled release of bromine in the reaction mixture, which helps to minimize the formation of over-brominated byproducts.[1]

Caption: Primary synthesis pathway for this compound.

Experimental Protocol

Materials:

-

2-Fluoro-5-(trifluoromethoxy)aniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-(trifluoromethoxy)aniline (1.0 eq.) in acetonitrile (10 mL per gram of aniline).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Data Presentation

| Parameter | Value |

| Starting Material | 2-Fluoro-5-(trifluoromethoxy)aniline |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 3-4 hours |

| Expected Yield | 85-95% |

| Purity (after chromatography) | >98% |

Alternative Synthesis Pathway

An alternative, multi-step synthesis can be employed if the primary starting material is unavailable or not cost-effective. This route begins with the more readily available 1-fluoro-4-(trifluoromethoxy)benzene.

Caption: An alternative multi-step synthesis pathway.

Step 1: Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene

The first step is the nitration of 1-fluoro-4-(trifluoromethoxy)benzene using a standard nitrating mixture of nitric acid and sulfuric acid. The trifluoromethoxy group is meta-directing, while the fluorine is ortho-, para-directing. The directing effects and steric hindrance will favor the introduction of the nitro group at the 2-position.

Step 2: Bromination of 2-Fluoro-5-nitro-1-(trifluoromethoxy)benzene

The resulting nitro compound is then brominated. The nitro group is a strong deactivating and meta-directing group. The fluorine is ortho-, para-directing, and the trifluoromethoxy group is meta-directing. The combined directing effects will favor bromination at the 4-position.

Step 3: Reduction of 4-Bromo-2-fluoro-5-nitro-1-(trifluoromethoxy)benzene

The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid.[2] This method is generally high-yielding and tolerant of a wide range of functional groups.[2]

Comparison of Synthesis Pathways

| Feature | Primary Pathway | Alternative Pathway |

| Number of Steps | 1 | 3 |

| Starting Material | 2-Fluoro-5-(trifluoromethoxy)aniline | 1-Fluoro-4-(trifluoromethoxy)benzene |

| Overall Yield | High | Moderate |

| Process Complexity | Low | High |

| Atom Economy | High | Moderate |

| Cost-Effectiveness | Dependent on starting material price | Potentially more cost-effective if starting material is significantly cheaper |

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, each corresponding to a single proton, likely in the range of δ 6.5-7.5 ppm. The coupling patterns will be consistent with the substitution pattern on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons, as well as the carbon of the trifluoromethoxy group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product, with a characteristic isotopic pattern for the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-Br stretching, C-F stretching, and C-O-C stretching of the trifluoromethoxy group.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

The safety data sheets (SDS) for all chemicals used in the synthesis should be consulted before starting any experimental work. A safety data sheet for the similar compound 5-Fluoro-2-(trifluoromethoxy)aniline indicates that it can cause skin and eye irritation and may be harmful if swallowed or inhaled.[3]

Conclusion

The synthesis of this compound is a critical process for the advancement of pharmaceutical and agrochemical research. The direct, one-step bromination of 2-fluoro-5-(trifluoromethoxy)aniline offers an efficient and high-yielding route to this valuable building block. While an alternative multi-step pathway exists, its practicality is dependent on the relative cost and availability of the starting materials. This guide provides the necessary technical details for researchers to confidently and safely synthesize this important compound, enabling further innovation in the development of novel chemical entities.

References

-

Chem-Impex. 2-(Trifluoromethoxy)aniline.

-

Sigma-Aldrich. 2-Bromo-5-(trifluoromethyl)aniline.

-

Sigma-Aldrich. 4-Bromo-2-(trifluoromethyl)aniline.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

-

Google Patents. CN102993022A - Preparation method of bromoaniline.

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

-

Fisher Scientific. SAFETY DATA SHEET - 5-Fluoro-2-(trifluoromethoxy)aniline.

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

-

BLD Pharm. 2-Fluoro-5-(trifluoromethyl)aniline.

-

Google Patents. CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene.

-

ResearchGate. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

-

YouTube. NBS: Radical Bromination.

-

Google Patents. US6388135B1 - Preparation of 4-bromoaniline derivatives.

-

PubChem. 2-Bromo-5-(trifluoromethoxy)aniline.

-

BOC Sciences. CAS 535-52-4 2-Fluoro-5-(trifluoromethyl)aniline.

-

Google Patents. CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.

-

ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Fluoro-6-(trifluoromethyl)aniline.

-

BLD Pharm. 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline.

-

ResearchGate. Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium.

-

Sigma-Aldrich. 4-Bromo-1-fluoro-2-nitrobenzene.

-

Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

NIH. Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin.

-

ChemShuttle. 2-bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene.

-

Common Organic Chemistry. Bromination - Common Conditions.

-

PubMed. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification.

-

Amadis Chemical. 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline.

-

YouTube. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.

-

CymitQuimica. 2-Bromo-5-(trifluoromethoxy)aniline.

-

Thermo Fisher Scientific. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, 97%.

-

Google Patents. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

-

NIH. Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal.

-

Sigma-Aldrich. 2-Fluoro-5-(trifluoromethyl)aniline.

-

BLD Pharm. 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene.

-

Tokyo Chemical Industry. 1-Nitro-4-(trifluoromethoxy)benzene.

-

Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-2-(trifluoromethyl)aniline.

-

Benchchem. Technical Support Center: Synthesis of 2-Bromo-5-(trifluoromethyl)aniline.

-

ChemicalBook. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum.

-

Google Patents. US4954648A - Method for the bromination of aromatic compound.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications.

-

Chem-Impex. 1-Nitro-4-(trifluoromethoxy)benzene.

-

Tokyo Chemical Industry. 4-Bromo-1-fluoro-2-nitrobenzene.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization.

Sources

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline

Introduction: A Trifecta of Functionality for Advanced Chemical Synthesis

In the landscape of modern drug discovery and materials science, halogenated and fluorinated organic compounds are of paramount importance. 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline (CAS No. 104460-70-0) is a highly functionalized aromatic amine that serves as a valuable building block for complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, a robust protocol for its synthesis, and a predictive overview of its chemical reactivity, tailored for researchers and professionals in the chemical sciences.

The strategic arrangement of a bromine atom, a fluorine atom, and a trifluoromethoxy group on the aniline scaffold imparts a unique combination of steric and electronic properties. The trifluoromethoxy (-OCF3) group, in particular, is a bioisostere of a methoxy group but with significantly different characteristics; it is strongly electron-withdrawing and highly lipophilic, which can enhance metabolic stability and membrane permeability of derivative compounds.[1] The bromine atom provides a versatile handle for a variety of cross-coupling reactions, while the fluorine atom further modulates the electronic environment of the aromatic ring. This trifecta of functional groups makes this compound a desirable intermediate for the synthesis of novel pharmaceuticals and agrochemicals.[1][2]

Physicochemical Properties

The empirical data for this compound is limited, with most information available from chemical suppliers. The following table summarizes the known physical and chemical properties.

| Property | Value | Source |

| CAS Number | 104460-70-0 | [3][4] |

| Molecular Formula | C₇H₄BrF₄N | [2][5] |

| Molecular Weight | 274.01 g/mol | [2] |

| Appearance | Pale brown or purple crystals, powder, or fused solid | [2] |

| Melting Point | 31.0 - 41.0 °C | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not fully characterized, but expected to be soluble in common organic solvents. | |

| Purity (Assay GC) | ≥96.0% | [2] |

Proposed Synthesis Workflow

A practical and efficient synthesis of this compound can be envisioned via the regioselective electrophilic bromination of its precursor, 2-fluoro-5-(trifluoromethoxy)aniline. The amino group of the aniline is a powerful ortho-, para-director. Given that the para position is blocked by the trifluoromethoxy group, and the position ortho to the fluorine and meta to the trifluoromethoxy group is sterically accessible, bromination is expected to occur at the C4 position.

The choice of brominating agent is critical to control selectivity and avoid over-bromination, a common issue with highly activated aniline rings.[6] N-Bromosuccinimide (NBS) is a mild and effective brominating agent for anilines, often leading to clean monobromination.[7]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via electrophilic bromination.

Materials:

-

2-Fluoro-5-(trifluoromethoxy)aniline (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.05 eq.)

-

Acetonitrile (or Dichloromethane) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-(trifluoromethoxy)aniline in acetonitrile. Cool the solution to 0 °C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction is often rapid.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching and Workup: Once the reaction is complete, quench the reaction mixture with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is governed by the interplay of its substituents' electronic effects on the aromatic ring.

-

Amino Group (-NH₂): A strong activating group due to its +M (mesomeric) effect, directing electrophiles to the ortho and para positions.

-

Fluorine (-F): An ortho-, para-director with a deactivating -I (inductive) effect and a competing +M effect.

-

Bromine (-Br): Similar to fluorine, it is an ortho-, para-director with a deactivating -I effect and a weaker +M effect.

-

Trifluoromethoxy Group (-OCF₃): A strongly deactivating group due to the powerful -I effect of the three fluorine atoms, which significantly outweighs the +M effect of the oxygen lone pairs.[] It is considered a meta-director on a deactivated ring, but in this aniline system, its influence is part of the overall electronic landscape.

This substitution pattern makes the molecule a versatile platform for further functionalization:

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.[9] The electron-deficient nature of the ring, enhanced by the -F and -OCF₃ groups, can facilitate the oxidative addition step in the catalytic cycle.

-

Further Electrophilic Substitution: While the ring is heavily substituted, the remaining C6 position is activated by the amino group and could potentially undergo further electrophilic substitution under harsh conditions, although steric hindrance might be a factor.

-

Diazotization: The primary amino group can be converted to a diazonium salt, which can then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, offering another route to diverse derivatives.[7]

Caption: Predicted reactivity sites on this compound.

Predicted Spectroscopic Profile

While experimental spectra are not widely available, the key features can be predicted based on the structure and data from analogous compounds.[10][11]

-

¹H NMR: The spectrum would show two aromatic protons, each appearing as a doublet of doublets due to coupling with each other and with the ¹⁹F nucleus. The chemical shifts would be in the aromatic region (approx. 6.5-7.5 ppm). A broad singlet corresponding to the -NH₂ protons would also be present.

-

¹³C NMR: The spectrum would display seven distinct signals for the seven carbon atoms. The carbon atoms attached to fluorine and bromine would show characteristic splitting patterns and shifts.

-

¹⁹F NMR: Two signals are expected. One for the fluorine atom directly attached to the aromatic ring and another for the -OCF₃ group, which would likely appear as a singlet in a proton-decoupled spectrum.

Safety and Handling

The toxicological properties of this compound have not been fully investigated.[4] However, based on data for structurally similar compounds such as 4-Bromo-2-(trifluoromethyl)aniline, it should be handled with care.

-

Hazards: May be harmful if swallowed, inhaled, or in contact with skin. It is likely to be an irritant to the eyes, skin, and respiratory tract.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[4]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Keep the container tightly closed and store in a cool, dry place.[4]

-

Fire Fighting: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish fires. Wear self-contained breathing apparatus.[4]

Conclusion

This compound is a specialty chemical with significant potential as a building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern offers multiple avenues for synthetic modification. While comprehensive data on this specific molecule is still emerging, a robust understanding of its properties and reactivity can be extrapolated from the well-established chemistry of its constituent functional groups and analogous compounds. The synthetic protocol and reactivity insights provided in this guide offer a solid foundation for its application in advanced research and development projects.

References

- Benchchem. A Comparative Guide to the Influence of Trifluoromethoxy vs.

- Aladdin Scientific. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. [Online]

- Guidechem. 2-Bromo-5-trifluoromethylaniline 454-79-5 wiki. [Online]

- Benchchem. Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-(trifluoromethyl)

- Chem-Impex. 2-Bromo-5-(trifluoromethoxy)aniline. [Online]

- Benchchem. An In-depth Technical Guide to the Formation of 2-Bromo-5-(trifluoromethyl)aniline. [Online]

- NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-5-(trifluoromethoxy)

- CymitQuimica. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. [Online]

- Benchchem. A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. [Online]

- New Journal of Chemistry.

- Chem-Impex. 2-(Trifluoromethoxy)aniline. [Online]

- ChemicalBook. 2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR spectrum. [Online]

- Pharos.

- ChemicalBook. 2-Fluoro-5-(trifluoromethyl)aniline synthesis. [Online]

- SpectraBase. 4-Bromo-2-fluoroaniline - Optional[19F NMR] - Chemical Shifts. [Online]

- MySkinRecipes. 5-Fluoro-2-(trifluoromethoxy)aniline. [Online]

- ChemicalBook. 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum. [Online]

- Pharos.

- LookChem. ethyl 2-(4-bromophenyl)acetate (CAS 14062-25-0) Properties. [Online]

- Google Patents. US6333434B1 - Preparation of trifluoromethylanilines. [Online]

- PubChemLite. 4-bromo-2-fluoro-5-(trifluoromethyl)aniline. [Online]

- MySkinRecipes. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. [Online]

- ZORA (Zurich Open Repository and Archive). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Online]

- PubChem. Decanoic Acid. [Online]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. PubChemLite - 4-bromo-2-fluoro-5-(trifluoromethyl)aniline (C7H4BrF4N) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

Navigating the Synthesis and Application of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline: A Technical Guide for Advanced Research

For Immediate Release

This technical guide provides an in-depth exploration of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline, a specialized aromatic amine of significant interest in contemporary drug discovery and materials science. While detailed public-domain literature on the specific CAS number 1365236-47-8 is limited, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established principles of organic synthesis and molecular characterization to provide a robust framework for its preparation, analysis, and safe handling. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and chemical industries.

Strategic Importance in Molecular Design

The unique substitution pattern of this compound offers a confluence of functionalities that are highly sought after in the design of complex organic molecules. The trifluoromethoxy group (-OCF₃) is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic and metabolically stable, which can enhance the pharmacokinetic profile of a drug candidate. The presence of bromine provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of further molecular complexity. The fluorine atom, in turn, can modulate the pKa of the aniline and influence intermolecular interactions.

Proposed Synthesis and Mechanistic Rationale

Given the absence of a well-documented synthetic route in the public domain, a plausible and logical pathway for the synthesis of this compound is proposed, based on established methodologies for the synthesis of related substituted anilines.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the bromine atom to a pre-functionalized aniline precursor. This strategy is often preferred to avoid potential side reactions in earlier steps.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Trifluoromethoxylation of 1-Fluoro-4-nitrobenzene

The introduction of the trifluoromethoxy group can be challenging. One established method involves the reaction of a phenol with a trifluoromethylating agent. In this case, the precursor would be 2-fluoro-5-nitrophenol, which can be synthesized from 1-fluoro-4-nitrobenzene. A more direct, albeit potentially lower-yielding, approach could involve the direct trifluoromethoxylation of a suitable precursor. A user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported, which could be adapted for this synthesis.[1]

-

Reaction: 1-Fluoro-4-nitrobenzene to 2-Fluoro-5-(trifluoromethoxy)nitrobenzene.

-

Reagents: A suitable method for introducing the trifluoromethoxy group would be necessary, potentially involving a multi-step sequence.

-

Causality: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution, a property that could be exploited for the introduction of the trifluoromethoxy precursor.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a standard and well-understood transformation in organic synthesis.

-

Reaction: 2-Fluoro-5-(trifluoromethoxy)nitrobenzene to 2-Fluoro-5-(trifluoromethoxy)aniline.

-

Reagents: Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂, Pd/C), or iron powder in acidic medium.

-

Protocol:

-

Dissolve 2-Fluoro-5-(trifluoromethoxy)nitrobenzene in a suitable solvent such as ethanol.

-

Add an excess of the reducing agent (e.g., SnCl₂·2H₂O).

-

Add concentrated hydrochloric acid and heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the aniline.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or distillation.

-

Step 3: Regioselective Bromination

The final step is the regioselective bromination of the aniline derivative. The directing effects of the existing substituents (amino, fluoro, and trifluoromethoxy) will determine the position of bromination. The amino group is a strong ortho-, para-director, while the fluoro and trifluoromethoxy groups are ortho-, para-directing but deactivating. The position para to the strongly activating amino group is the most likely site for bromination.

-

Reaction: 2-Fluoro-5-(trifluoromethoxy)aniline to this compound.

-

Reagents: A mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile is recommended to achieve monobromination and avoid over-bromination.

-

Protocol:

-

Dissolve 2-Fluoro-5-(trifluoromethoxy)aniline in the chosen solvent and cool to 0 °C.

-

Add a solution of NBS (1.0 equivalent) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

-

Caption: Proposed synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound must be confirmed by a suite of analytical techniques. The following table summarizes the expected physicochemical properties based on the analysis of structurally similar compounds.

| Property | Expected Value/Characteristic |

| Molecular Formula | C₇H₄BrF₄NO |

| Molecular Weight | ~274.01 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone) |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents. The chemical shifts will be in the aromatic region, and the integration will correspond to the number of protons on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for each of the seven carbon atoms. The carbon attached to the trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the presence and chemical environment of the fluorine atoms. A signal corresponding to the trifluoromethoxy group and another for the fluorine atom on the aromatic ring are expected.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-F stretching, and C-O stretching of the trifluoromethoxy group.[2][3][4][5]

Safety and Handling

As a halogenated aromatic amine containing a trifluoromethoxy group, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related compounds are known to be hazardous.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Inhalation: Brominated and fluorinated aromatic compounds can be harmful if inhaled.[6][7][8]

-

Skin Contact: Aromatic amines can be absorbed through the skin and may cause irritation or sensitization.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Aromatic brominated compounds can be persistent in the environment.[9][10]

Applications in Research and Development

The unique combination of functional groups in this compound makes it a valuable building block in several areas of research:

-

Medicinal Chemistry: The trifluoromethoxy group is increasingly incorporated into drug candidates to improve their metabolic stability and cell permeability.[11] The bromo and fluoro substituents provide opportunities for further chemical modification to optimize biological activity.

-

Agrochemicals: Fluorinated and brominated aromatic compounds are common motifs in modern pesticides and herbicides. The specific substitution pattern of this aniline could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

-

Materials Science: The electronic properties imparted by the fluorine and trifluoromethoxy groups can be exploited in the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

References

- A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 2011(10), 1429-1432.

-

PrepChem.com. Preparation of 4-bromo-2-fluoroaniline. [Link]

-

PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline. [Link]

-

Grokipedia. Trifluoromethoxy group. [Link]

-

National Institutes of Health. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

- Auf der Heyde, T. P., & Thornton, D. A. (1981). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Inorganica Chimica Acta, 50, 135-139.

- Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of organic chemistry, 68(12), 4693–4699.

-

Request PDF. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [Link]

-

The Royal Society of Chemistry. Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. [Link]

-

Wikipedia. Trifluoromethylation. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

-

National Institutes of Health. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

Wikipedia. Organofluorine chemistry. [Link]

-

ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

- Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Oriental Journal of Chemistry, 2012, 28(1), 453-457.

-

ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

ResearchGate. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

-

Lookchem. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. [Link]

-

National Institutes of Health. Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]

-

Fluorine Gas Safety. [Link]

-

Sunstream Global. ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. [Link]

-

National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

-

Organic Chemistry Portal. Sandmeyer Trifluoromethylation. [Link]

-

National Institutes of Health. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. [Link]

-

Western Kentucky University. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

- Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. American Journal of Respiratory Cell and Molecular Biology, 53(5), 689-698.

-

The Royal Society of Chemistry. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

ResearchGate. (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

European Chemicals Agency. ECHA raises environmental concerns over certain aromatic brominated flame retardants. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. wikieducator.org [wikieducator.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. sunstreamglobal.com [sunstreamglobal.com]

- 10. All news - ECHA [echa.europa.eu]

- 11. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Predicted Spectral Data of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline

Introduction: Unveiling the Spectroscopic Signature of a Complex Aniline Derivative

4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline is a polysubstituted aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of a bromine atom, a fluorine atom, an amine group, and a trifluoromethoxy group on a benzene ring results in a complex electronic environment. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic applications. This guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, we can predict the chemical shifts and coupling patterns for ¹H, ¹³C, and ¹⁹F nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and a broad signal for the amine protons. The electron-donating amine group and the electron-withdrawing halogen and trifluoromethoxy groups will influence the chemical shifts of the aromatic protons.

-

H-3 and H-6 Protons: The positions of the two aromatic protons are influenced by the surrounding substituents. The fluorine at C-2 will have a significant ortho-coupling to H-3. The bromine at C-4 and the trifluoromethoxy group at C-5 will also affect the electronic environment. We can predict two distinct signals in the aromatic region, likely appearing as doublets or doublet of doublets due to coupling with each other and with the ¹⁹F nucleus.

-

Amine Protons (NH₂): The protons of the primary amine group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange.[1] The addition of D₂O would cause this signal to disappear, confirming its assignment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are predicted based on the additivity of substituent effects on the benzene ring.

-

C-1 (C-NH₂): This carbon will be significantly influenced by the attached nitrogen, appearing in the range of 140-150 ppm.

-

C-2 (C-F): The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant and will be shifted downfield.

-

C-3 (C-H): This carbon will be influenced by the adjacent fluorine and amine groups.

-

C-4 (C-Br): The carbon attached to bromine will be shifted to a lower field compared to an unsubstituted carbon.

-

C-5 (C-OCF₃): The carbon bearing the trifluoromethoxy group will be deshielded.

-

C-6 (C-H): This carbon's chemical shift will be influenced by the adjacent bromine and amine groups.

-

CF₃ Carbon: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a valuable tool for fluorinated compounds. We expect two signals in the ¹⁹F NMR spectrum.

-

Fluorine at C-2: This fluorine atom will appear as a distinct signal, likely a multiplet due to coupling with the nearby aromatic protons.

-

Trifluoromethoxy Group (-OCF₃): The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a singlet. Its chemical shift is expected in the typical range for trifluoromethoxy groups on an aromatic ring.[2]

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H NMR | |||

| H-3 | 6.8 - 7.2 | d or dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-6 | 7.0 - 7.4 | d | J(H-H) ≈ 2-3 |

| NH₂ | 3.5 - 5.0 | br s | - |

| ¹³C NMR | |||

| C-1 | 140 - 150 | m | - |

| C-2 | 150 - 160 | d | ¹J(C-F) ≈ 240-250 |

| C-3 | 115 - 125 | d | ²J(C-F) ≈ 20-25 |

| C-4 | 110 - 120 | m | - |

| C-5 | 145 - 155 | q | ²J(C-F) ≈ 1-2 |

| C-6 | 120 - 130 | s | - |

| -OCF₃ | 120 - 125 | q | ¹J(C-F) ≈ 255-260 |

| ¹⁹F NMR | |||

| C-2-F | -110 to -130 | m | - |

| -OCF ₃ | -56 to -60 | s | - |

Standard Protocol for NMR Data Acquisition:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is recommended to simplify the spectrum and aid in the assignment of carbon types.

-

For ¹⁹F NMR, a standard one-pulse experiment is typically sufficient.

Caption: Predicted NMR correlations for the compound.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic ring, and carbon-halogen bonds.

-

N-H Stretching: As a primary amine, two sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1][3]

-

Aromatic C-H Stretching: A weak absorption is expected just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: One to three medium to weak bands are anticipated in the 1450-1600 cm⁻¹ region.

-

N-H Bending: A medium to strong band is expected around 1600-1650 cm⁻¹ for the scissoring vibration of the primary amine.[3]

-

C-O Stretching: The C-O stretching of the trifluoromethoxy group is expected to be a strong absorption in the fingerprint region.

-

C-F and C-Br Stretching: Strong absorptions for the C-F and C-Br bonds are expected in the fingerprint region, typically below 1200 cm⁻¹.[4]

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp (two bands) | N-H stretch (primary amine) |

| 3000 - 3100 | Weak | Aromatic C-H stretch |

| 1600 - 1650 | Medium to Strong | N-H bend (scissoring) |

| 1450 - 1600 | Medium to Weak | Aromatic C=C stretch |

| 1200 - 1300 | Strong | C-O stretch (aryl ether) |

| 1100 - 1200 | Strong | C-F stretch (aryl fluoride) |

| 1000 - 1100 | Strong | C-F stretch (-OCF₃) |

| 500 - 700 | Medium to Strong | C-Br stretch |

Standard Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that would likely be used for this compound.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, there will be a characteristic M+2 peak of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5][6]

-

Fragmentation Patterns: The fragmentation of the molecular ion is expected to proceed through several pathways, including:

-

Loss of a bromine radical (•Br): This would result in a significant fragment ion at [M-79]⁺ and [M-81]⁺.

-

Loss of a trifluoromethoxy radical (•OCF₃): This would lead to a fragment at [M-85]⁺.

-

Loss of HCN: A common fragmentation pathway for anilines.

-

Loss of a fluorine radical (•F): This may also be observed.

-

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (for ⁷⁹Br) | Predicted Identity |

| 273/275 | [M]⁺ (Molecular Ion) |

| 194 | [M - Br]⁺ |

| 188 | [M - OCF₃]⁺ |

| 254 | [M - F]⁺ |

| 246/248 | [M - HCN]⁺ |

Standard Protocol for Mass Spectrometry Data Acquisition (EI-MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and major fragments.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

While awaiting experimental verification, this predictive guide provides a robust framework for the spectroscopic characterization of this compound. The unique combination of substituents is expected to produce a rich and informative set of spectra, allowing for unambiguous identification. The predicted data in this guide should serve as a valuable reference for researchers working with this and structurally related compounds.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

IR Spectrum of Anisole. (n.d.). Bartleby. Retrieved from [Link]

-

Infrared Spectroscopy. (2015). Illinois State University. Retrieved from [Link]

-

Anisole Spectra. (n.d.). SpectraBase. Retrieved from [Link]

-

Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

- Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 71(3-4), 195–204.

-

Trifluoromethoxy-benzene 13C NMR. (n.d.). SpectraBase. Retrieved from [Link]

-

4-Bromo-2-fluoroaniline. (n.d.). PubChem. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]... (Note: A representative, non-specific YouTube link is provided as an example of the type of resource available.)

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Technical Guide to 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline and Its Structural Isomers: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction: Navigating the Complex Landscape of Fluorinated Anilines

For researchers, medicinal chemists, and professionals in drug development, the precise identification and sourcing of highly functionalized aromatic building blocks are paramount. The compound "4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline" represents a class of molecules with significant potential, leveraging the unique electronic properties of fluorine, bromine, and the trifluoromethoxy group to modulate the biological activity and pharmacokinetic profiles of target compounds. However, a critical analysis of the chemical landscape reveals that the nomenclature itself can be a source of ambiguity, often leading to confusion between the trifluoromethoxy (-OCF3) and the closely related trifluoromethyl (-CF3) moieties.

This in-depth technical guide serves to clarify this complex nomenclature, provide a comprehensive overview of the commercial availability of key structural isomers, and offer expert insights into their synthesis and strategic application in modern drug discovery. As a Senior Application Scientist, my objective is to provide not just data, but a causal understanding behind the selection and utilization of these valuable chemical intermediates.

Part 1: Deconstructing the Nomenclature - Trifluoromethoxy vs. Trifluoromethyl

A frequent point of confusion in sourcing fluorinated reagents is the distinction between the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) functional groups. While both are electron-withdrawing and enhance lipophilicity, their steric and electronic profiles are distinct, leading to different impacts on a molecule's interaction with biological targets.

-

Trifluoromethoxy (-OCF3): This group is considered a "super-lipophilic" bioisostere of a methoxy group. Its high electronegativity and the presence of the oxygen atom influence the conformation and metabolic stability of the parent molecule. The synthesis of trifluoromethoxylated arenes can be challenging, which is reflected in their commercial availability and cost.

-

Trifluoromethyl (-CF3): This group is one of the most utilized fluorinated moieties in pharmaceuticals.[1] It is known to increase metabolic stability and can act as a bioisostere for chlorine or a methyl group.[1] Its introduction into aromatic rings is generally more established than that of the trifluoromethoxy group.

This guide will address the most commercially relevant isomers that fall under the user's query, with a primary focus on the readily available 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline and a comparative overview of its trifluoromethoxy-containing counterparts.

Part 2: Commercial Availability and Sourcing of Key Isomers

The successful progression of a research or development project often hinges on the reliable supply of starting materials. The following tables provide a curated list of suppliers for the most relevant isomers related to the initial query. Purity, available quantities, and CAS numbers are provided to facilitate accurate procurement.

Primary Isomer: 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

This isomer is the most likely match for the user's query due to its commercial availability and the common conflation of "trifluoromethyl" and "trifluoromethoxy" in informal communication.

Table 1: Commercial Suppliers of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

| Supplier | CAS Number | Purity | Available Quantities |

| Thermo Fisher Scientific | 104460-70-0 | ≥96.0% (GC) | 10 g |

| Nanjing Bike Biotechnology Co., Ltd. | 104460-70-0 | 98% | 100g, 250g, 500g, 1kg |

Physical and Chemical Properties of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline:

-

Molecular Formula: C7H4BrF4N

-

Molecular Weight: 258.01 g/mol

-

Appearance: Pale brown or purple crystals or powder

-

Melting Point: 31.0-41.0 °C

Trifluoromethoxy-Containing Isomers

For researchers specifically requiring the trifluoromethoxy moiety, several positional isomers are commercially available, albeit from more specialized suppliers.

Table 2: Commercial Suppliers of Trifluoromethoxy-Containing Isomers

| Compound Name | CAS Number | Supplier | Purity | Available Quantities |

| 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline | 1805180-06-6 | Amadis Chemical | 97% | 1g, 5g |

| 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline | 1806981-27-0 | BLDpharm | Inquire | Inquire |

| 5-Bromo-4-fluoro-2-(trifluoromethoxy)aniline | 1807212-78-7 | Hoffman Fine Chemicals | Inquire | Inquire |

The sourcing of these specialized reagents often requires direct inquiry with the listed suppliers for current stock and lead times.

Part 3: Strategic Importance in Medicinal Chemistry

The incorporation of fluorine-containing groups is a well-established strategy in drug design to enhance a molecule's pharmacological profile.[2][3] The anilines discussed herein are valuable building blocks for several reasons:

-

Modulation of Physicochemical Properties: The trifluoromethyl and trifluoromethoxy groups significantly increase lipophilicity, which can improve membrane permeability and oral bioavailability.[1]

-

Metabolic Blocking: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing these groups at sites of potential metabolic attack can increase a drug's half-life.

-

Enhanced Target Binding: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[2]

-

Fine-tuning pKa: The electron-withdrawing nature of these groups can lower the pKa of the aniline nitrogen, which can be crucial for optimizing a drug's solubility and target engagement at physiological pH.

The bromine atom on these scaffolds serves as a versatile synthetic handle for further elaboration through cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the rapid generation of diverse compound libraries.

Part 4: Synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline - A Technical Protocol

For research groups with in-house synthetic capabilities or when commercial supply is limited, the de novo synthesis of these building blocks is a viable option. The following protocol is a representative procedure for the regioselective bromination of a fluorinated trifluoromethylaniline, based on established chemical principles and patent literature.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline.

Step-by-Step Methodology

Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.

Materials:

-

2-fluoro-5-(trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-(trifluoromethyl)aniline (1.0 eq.) in anhydrous DMF. Cool the flask to 0 °C in an ice bath.

-

Bromination: To the stirred, cooled solution, add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The trifluoromethyl and fluoro groups direct the electrophilic aromatic substitution to the position para to the amino group.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and melting point analysis.

Conclusion

This compound and its related isomers, particularly 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, are highly valuable building blocks for the synthesis of novel pharmaceuticals and agrochemicals. A clear understanding of the distinct chemical properties of the trifluoromethoxy and trifluoromethyl groups is essential for their rational application in molecular design. While commercial availability for some isomers can be limited, established synthetic routes provide a reliable alternative for accessing these important intermediates. This guide provides the necessary information for researchers and drug development professionals to confidently source, synthesize, and strategically deploy these powerful tools in their quest for new and effective chemical entities.

References

-

PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline. Available from: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]

-

Takahashi, Y., et al. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis. Available from: [Link]

- Padilla, A. G. (1984). U.S. Patent No. 4,443,631. Washington, DC: U.S.

-

PrepChem.com. Preparation of 4-bromo-2-fluoroaniline. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67960, 4-Bromo-2-(trifluoromethyl)aniline. Available from: [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available from: [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Nanjing Bike Biotechnology Co., Ltd. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. Available from: [Link]

-

Hoffman Fine Chemicals. 5-Bromo-4-fluoro-2-(trifluoromethoxy)aniline. Available from: [Link]

-

Feng, P., Zhan, C., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53582. Available from: [Link]

Sources

solubility of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of significant interest in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data, this document establishes a predictive solubility profile based on a thorough analysis of the compound's physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for drug development, process chemistry, and formulation science.

Introduction: The Critical Role of Solubility

This compound is a highly functionalized aromatic amine. Its structural motifs—a brominated and fluorinated benzene ring, a primary amine, and a trifluoromethoxy group—suggest its potential as a versatile building block in the synthesis of complex, biologically active molecules. The trifluoromethoxy (-OCF₃) group, in particular, is a valued substituent in medicinal chemistry, known for enhancing metabolic stability and membrane permeability.[1][2]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that dictates its journey from laboratory synthesis to clinical application.[3] It influences reaction kinetics, purification strategies (such as recrystallization), formulation development, and ultimately, bioavailability.[3] A comprehensive understanding of a compound's solubility in a range of organic solvents is therefore not merely academic but a fundamental prerequisite for efficient and successful research and development.

This guide provides researchers with the foundational knowledge and practical methodologies required to characterize the solubility profile of this specific aniline derivative.

Physicochemical Properties and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity, hydrogen bonding capability, and dispersion forces of the molecules involved. An analysis of the key functional groups in this compound allows for a robust prediction of its behavior.

Molecular Structure:

-

Aromatic Amine (-NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on N). This group typically increases solubility in polar solvents.[4][5] However, in aromatic amines, the lone pair's delocalization into the benzene ring can slightly diminish its basicity and hydrogen bonding strength compared to aliphatic amines.[5]

-

Aryl Halides (-Br, -F): The bromine and fluorine atoms are electronegative, contributing to the molecule's overall polarity. However, halogenated aromatic compounds are generally hydrophobic.[6][7] Their large size and the strength of van der Waals dispersion forces mean they tend to be more soluble in non-polar or weakly polar organic solvents.[6]

-

Trifluoromethoxy Group (-OCF₃): This is a strongly lipophilic (fat-soluble) and electron-withdrawing group.[1][2][8] It significantly increases the non-polar character of a molecule, which generally favors solubility in less polar organic solvents.[2] Its steric bulk and the lack of hydrogen bond donating ability further contribute to reduced solubility in highly polar, protic solvents like water.

Predicted Solubility Profile:

Based on this structural analysis, this compound is predicted to be a molecule of intermediate polarity with significant lipophilic character.

-

High Solubility Predicted in:

-

Polar Aprotic Solvents: Such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. These solvents can engage in dipole-dipole interactions with the polar C-F, C-Br, and C-N bonds without the competing hydrogen-bonding network of protic solvents.

-

Weakly Polar Solvents: Such as Toluene and Diethyl Ether, due to the significant lipophilic nature of the trifluoromethoxy group and the brominated ring.

-

-

Moderate to Good Solubility Predicted in:

-

Polar Protic Solvents: Such as Methanol, Ethanol, and Isopropanol. The amine group can hydrogen-bond with these solvents, but the large, hydrophobic trifluoromethoxy and bromo-substituted ring will limit overall solubility compared to simpler anilines.

-

-

Low to Negligible Solubility Predicted in:

-

Nonpolar Solvents: Such as Hexanes and Cyclohexane. While the molecule has significant non-polar regions, the polarity of the amine and fluoro-substituents will likely prevent significant dissolution in purely aliphatic hydrocarbon solvents.

-

Water: Very low solubility is expected due to the dominant hydrophobic character of the large aromatic structure and the -OCF₃ group, which would need to disrupt the strong hydrogen-bonding network of water.[9][10]

-

Experimental Protocols for Quantitative Solubility Determination

To move beyond prediction, quantitative measurement is essential. The following are robust, validated methods for determining the solubility of a solid organic compound.

Method 1: Isothermal Shake-Flask Gravimetric Analysis

This method is a reliable, gold-standard technique that directly measures the mass of a solute dissolved in a known quantity of solvent at equilibrium.[11][12]

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to achieve a saturated solution. A known volume of the saturated supernatant is then isolated, the solvent is evaporated, and the mass of the remaining solid solute is determined.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to several 20 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Solvent Addition: Accurately pipette a precise volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a calibrated thermostatic orbital shaker.[13] Agitate the vials at a constant temperature (e.g., 25 °C) for 24 to 72 hours. This extended period is crucial to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent transfer of any undissolved solid.

-

Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed, chemically inert container (e.g., a glass petri dish or aluminum pan). Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling/decomposition point.

-

Mass Determination: Once the solvent is fully removed, place the container in a desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation:

-

Mass of Solute = (Final Mass of container + residue) - (Initial Mass of empty container)

-

Solubility (mg/mL) = Mass of Solute (mg) / Volume of Supernatant withdrawn (mL)

-

Diagram: Gravimetric Solubility Determination Workflow

Caption: Workflow for the Isothermal Shake-Flask Gravimetric Method.

Method 2: High-Performance Liquid Chromatography (HPLC) Analysis

This method is highly sensitive and ideal for compounds with low solubility or when only small amounts of material are available. It determines solubility by comparing the concentration of the saturated solution to a standard calibration curve.[14][15]

Principle: A saturated solution is prepared as in the gravimetric method. The supernatant is then filtered, diluted, and injected into an HPLC system. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

Step-by-Step Protocol:

-

Calibration Curve Preparation:

-

Prepare a stock solution of this compound of a known high concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetonitrile).

-

Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration (e.g., 100, 50, 25, 10, 1 µg/mL).

-

Analyze each standard by HPLC and plot the detector response (peak area) versus concentration to generate a linear calibration curve.

-

-

Saturated Solution Preparation: Prepare saturated solutions in the target organic solvents by following steps 1-4 of the Gravimetric Method protocol (Preparation and Equilibration).

-

Sample Preparation for HPLC:

-

Withdraw a small aliquot of the clear supernatant using a filtered syringe.

-

Carefully perform a precise and significant dilution of the supernatant with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

-

HPLC Analysis:

-

Inject the diluted sample into a validated HPLC system (e.g., a reverse-phase C18 column with a UV detector set to an appropriate wavelength).

-

Record the peak area for the analyte.

-

-

Calculation:

-

Determine the concentration of the diluted sample (C_diluted) from the calibration curve equation (y = mx + c, where y is the peak area).

-

Calculate the original solubility in the saturated solution:

-

Solubility (mg/mL) = C_diluted (µg/mL) × Dilution Factor / 1000

-

Diagram: HPLC-Based Solubility Determination Workflow

Caption: Workflow for the HPLC-Based Method for Solubility Determination.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded. A structured table is the most effective way to present and compare the results.

Table 1: Experimental Solubility Data for this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used | Notes |

| Polar Protic | Methanol | 25 | Gravimetric | ||

| Ethanol | 25 | HPLC | |||

| Polar Aprotic | Dichloromethane | 25 | Gravimetric | ||

| Tetrahydrofuran | 25 | Gravimetric | |||

| Ethyl Acetate | 25 | HPLC | |||

| Acetonitrile | 25 | HPLC | |||

| Weakly Polar | Toluene | 25 | Gravimetric | ||

| Diethyl Ether | 25 | Gravimetric | |||

| Nonpolar | n-Hexane | 25 | HPLC |

Conclusion

While specific published data for the solubility of this compound is scarce, a systematic analysis of its molecular structure provides a strong predictive framework for its behavior in common organic solvents. The compound is anticipated to exhibit good solubility in polar aprotic and weakly polar solvents, with more limited solubility in highly polar protic or nonpolar hydrocarbon solvents. For drug development and process chemistry professionals, this predictive analysis must be supplemented with rigorous experimental data. The detailed gravimetric and HPLC-based protocols provided in this guide offer robust, reliable, and reproducible methods for generating the high-quality quantitative data necessary to advance research and development involving this promising chemical entity.

References

- Arom

- Physical and Chemical Properties of Arom

- Trifluoromethoxy group. (n.d.). Grokipedia.

- Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10.

- Solubility of 1-Fluorononane. (n.d.). Solubility of Things.

- Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach.

- Properties of amines. (2024). Chemistry LibreTexts.

- Organofluorine chemistry. (n.d.). In Wikipedia.

- Physical Properties of Amines. (n.d.). BYJU'S.

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Fluorine compounds. (n.d.). In Wikipedia.

- Meanwell, N. A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3298.

- What are the physical properties of amines? (2024).

- How can I test the solubility in HPLC please? (2009).

- Thermo Scientific Orbital Shakers. (n.d.). Hogentogler.

- Shakers. (n.d.). Thermo Fisher Scientific.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic